1,2-Dibromo-1,1-dicloro-2,2-difluoroetano

Descripción general

Descripción

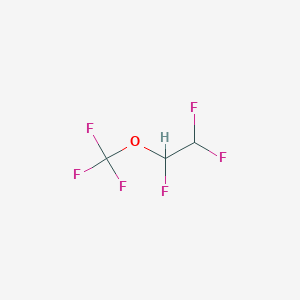

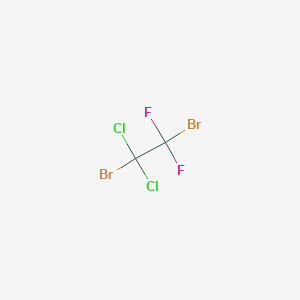

1,2-Dibromo-1,1-dichloro-2,2-difluoroethane, commonly known as “DDD”, is a halogenated hydrocarbon compound used in a variety of industrial and laboratory applications. It is a colorless, low-odor, non-flammable liquid with a boiling point of -30°C and a melting point of -90°C. DDD is an important chemical intermediate in the production of polymers, dyes, and pharmaceuticals. It is also used as a solvent in the manufacture of paints, lubricants, and other industrial products.

Aplicaciones Científicas De Investigación

Síntesis orgánica

En la síntesis orgánica, 1,2-Dibromo-1,1-dicloro-2,2-difluoroetano se utiliza como fuente de bromo para bromar carbaniones . Juega un papel crucial en la formación de reactivos de Grignard, donde activa el magnesio .

Fumigación de granos

A nivel internacional, this compound se puede utilizar como fumigante de granos . Esto ayuda a preservar la calidad de los granos almacenados controlando las plagas.

Control de polillas en colmenas

También se utiliza como agente de control de polillas en colmenas . Esto ayuda a proteger a las abejas y su producción de miel de los efectos destructivos de las polillas.

Preservación de la madera

En la industria maderera, this compound se utiliza como conservante de la madera . Esto ayuda a prolongar la vida útil de los productos de madera protegiéndolos de la descomposición y el daño de los insectos.

Producción de bromuro de vinilo

Se utiliza en la producción de bromuro de vinilo , un compuesto utilizado en la fabricación de polímeros.

Formulación de retardantes de llama

This compound se utiliza en la formulación de retardantes de llama . Estas son sustancias que se añaden a los materiales para evitar la propagación del fuego.

Tintes, resinas y ceras de poliéster

Se utiliza en la formulación de tintes, resinas y ceras de poliéster . Estas aplicaciones van desde la fabricación textil hasta la producción de diversos productos plásticos.

Síntesis de ciclopentadienos

Se ha utilizado en la síntesis de 1,2-disustituidos ciclopentadienos . Estos compuestos tienen aplicaciones en el campo de la química orgánica y la ciencia de los materiales.

Mecanismo De Acción

Mode of Action

It’s known that halogenated compounds can participate in various chemical reactions due to their high reactivity . For instance, they can undergo substitution reactions with biological molecules, potentially altering their structure and function .

Biochemical Pathways

Halogenated compounds can interfere with various biochemical processes, such as oxidative stress pathways, signal transduction pathways, and metabolic pathways .

Pharmacokinetics

Similar halogenated compounds are often lipophilic, allowing them to easily cross biological membranes and distribute throughout the body . They can also undergo metabolic transformations, potentially leading to the formation of reactive metabolites .

Result of Action

Halogenated compounds can cause various cellular effects, such as oxidative stress, dna damage, and cell death .

Action Environment

The action, efficacy, and stability of 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane can be influenced by various environmental factors . For instance, the presence of other chemicals can affect its reactivity and toxicity. Additionally, physical factors such as temperature and pH can influence its stability and reactivity .

Análisis Bioquímico

Biochemical Properties

1,2-Dibromo-1,1-dichloro-2,2-difluoroethane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The interaction with these enzymes can lead to the formation of reactive intermediates that may further interact with cellular macromolecules, such as DNA and proteins, potentially causing mutagenic or carcinogenic effects . Additionally, 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or activation .

Cellular Effects

The effects of 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane has been shown to induce oxidative stress in cells, leading to the activation of stress-responsive signaling pathways such as the MAPK and NF-κB pathways . These pathways play crucial roles in regulating cell survival, apoptosis, and inflammation. Furthermore, 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane can affect gene expression by modulating the activity of transcription factors and epigenetic modifications .

Molecular Mechanism

The molecular mechanism of action of 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane involves several key processes. At the molecular level, this compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane can inhibit the activity of glutathione S-transferase, an enzyme involved in detoxification processes . This inhibition can result in the accumulation of toxic intermediates within the cell. Additionally, 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane can induce changes in gene expression by interacting with transcription factors and altering their binding affinity to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat . Over time, the degradation products of 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane may exhibit different biochemical properties and cellular effects compared to the parent compound. Long-term exposure to 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane in in vitro or in vivo studies has shown that it can lead to chronic toxicity, affecting cellular function and viability .

Dosage Effects in Animal Models

The effects of 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane vary with different dosages in animal models. At low doses, this compound may not exhibit significant toxic effects. At higher doses, 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane can cause severe toxicity, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level must be reached before toxic effects become apparent. Additionally, high doses of 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane can lead to adverse effects such as neurotoxicity and immunotoxicity .

Metabolic Pathways

1,2-Dibromo-1,1-dichloro-2,2-difluoroethane is involved in several metabolic pathways. This compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further undergo conjugation reactions with glutathione, catalyzed by glutathione S-transferase, to form less toxic and more water-soluble metabolites . The metabolic flux of 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane can be influenced by the availability of cofactors and the expression levels of metabolic enzymes .

Transport and Distribution

The transport and distribution of 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane can bind to intracellular proteins, affecting its localization and accumulation . The distribution of 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane within tissues can vary depending on factors such as blood flow, tissue permeability, and the presence of specific transporters .

Subcellular Localization

The subcellular localization of 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane can influence its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane can accumulate in the endoplasmic reticulum, where it may interact with enzymes involved in protein folding and detoxification . The subcellular localization of 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane can also affect its ability to induce cellular stress responses and modulate signaling pathways .

Propiedades

IUPAC Name |

1,2-dibromo-1,1-dichloro-2,2-difluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Br2Cl2F2/c3-1(5,6)2(4,7)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZIAAMATGHHTAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Br)(F)(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Br2Cl2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378799 | |

| Record name | 1,2-dibromo-1,1-dichloro-2,2-difluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

558-57-6 | |

| Record name | 1,2-dibromo-1,1-dichloro-2,2-difluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

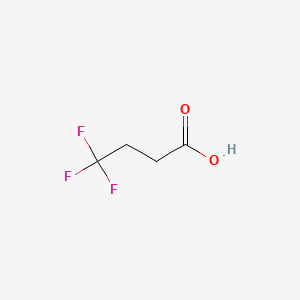

![4-Chloro-7-ethyl-5,6,7,8-tetrahydropyrido-[4',3':4,5]thieno[2,3-D]pyrimidine](/img/structure/B1304614.png)